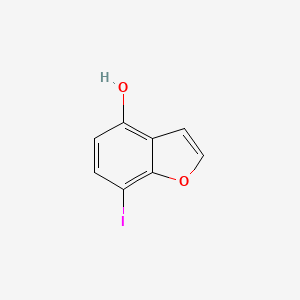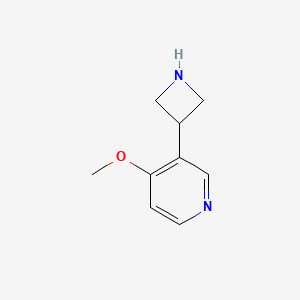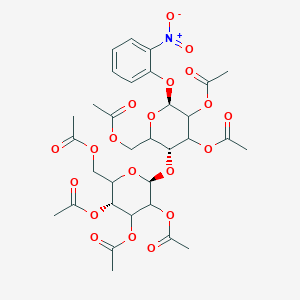
N-Acetyl-6-hydroxy-DL-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-6-hydroxy-DL-tryptophan is a derivative of the essential amino acid tryptophan. This compound is synthesized to enhance the properties of tryptophan, making it more suitable for various applications in scientific research and industry. Tryptophan itself is known for its role in protein synthesis and as a precursor to several important biomolecules, including serotonin and melatonin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-hydroxy-DL-tryptophan typically involves a multi-step process. One common method starts with the precursor indole methylene hydantoin, which undergoes a cascade reaction involving hydrogenation, hydrolysis, and acetylation . The reaction conditions often include the use of sodium hydroxide as a solvent and catalyst, which helps in achieving high yields and reducing process costs .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves similar steps as the laboratory synthesis but is scaled up using industrial reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-6-hydroxy-DL-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxyindole derivatives.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxyindole derivatives, amines, and substituted tryptophan derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
N-Acetyl-6-hydroxy-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Industry: It is used in the production of pharmaceuticals, nutritional supplements, and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-Acetyl-6-hydroxy-DL-tryptophan involves its interaction with various molecular targets and pathways. It can act as a precursor to serotonin and melatonin, influencing neurotransmission and circadian rhythms . Additionally, it may inhibit the release of mitochondrial cytochrome c, providing neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-DL-tryptophan: Another acetylated form of tryptophan with similar properties but lacking the hydroxy group.
N-Acetyl-L-tryptophan: The L-isomer of the compound, which may have different biological activities.
6-Hydroxytryptophan: A hydroxylated form of tryptophan that serves as a direct precursor to serotonin.
Uniqueness
N-Acetyl-6-hydroxy-DL-tryptophan is unique due to the presence of both the acetyl and hydroxy groups, which can enhance its solubility, stability, and biological activity compared to other tryptophan derivatives. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHPKORNWUUECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)


![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)


![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)


![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)


![N-(4-(Hydroxymethyl)-[3,4'-bipyridin]-6-yl)acetamide](/img/structure/B13710138.png)
